N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide
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Overview
Description
N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide: is an organic compound with the molecular formula C13H15NO3. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide typically involves the acylation of 2,2-dimethyl-4-oxochroman-6-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides.
Scientific Research Applications
Chemistry: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases. Its ability to modulate specific biological pathways makes it a potential drug candidate .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to downstream effects on various biological pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
- N-(2,2-Dimethyl-4-oxochroman-6-YL)benzamide
- N-(2,2-Dimethyl-4-oxochroman-6-YL)propionamide
- N-(2,2-Dimethyl-4-oxochroman-6-YL)butyramide
Comparison: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(2,2-Dimethyl-4-oxochroman-6-YL)benzamide, the acetamide derivative may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(15)14-9-4-5-12-10(6-9)11(16)7-13(2,3)17-12/h4-6H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYIHUUFANHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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